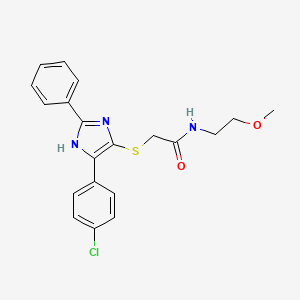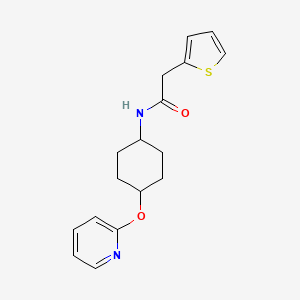
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mecanismo De Acción
Compound 1 binds to a specific pocket on the BRD4 protein, preventing it from interacting with other proteins and altering gene expression. This leads to downstream effects on cellular processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on BRD4 activity, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 has also been shown to have effects on other cellular processes. For example, it has been shown to inhibit the activity of an enzyme called histone deacetylase 6 (HDAC6), which is involved in the regulation of protein degradation and has been implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation is its relatively low potency compared to other BRD4 inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1. One area of interest is its potential use in combination with other drugs, such as immunotherapies or chemotherapy, to enhance their effectiveness. Additionally, further research is needed to fully elucidate the mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 and its effects on other cellular processes. Finally, there is potential for the development of analogs of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 with increased potency and specificity for BRD4.
Métodos De Síntesis
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 involves a multi-step process that begins with the reaction of 2-bromo-5-chloropyridine with cyclohexene oxide to form the key intermediate, 4-(pyridin-2-yloxy)cyclohexanol. This intermediate is then converted to the corresponding amine using lithium aluminum hydride, and subsequently reacted with thiophene-2-carboxylic acid to form the final product, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide.
Aplicaciones Científicas De Investigación
Compound 1 has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which has been implicated in a variety of diseases including cancer, inflammation, and cardiovascular disease. Inhibition of BRD4 activity by N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 has been shown to have anti-inflammatory and anti-tumor effects in preclinical models.
Propiedades
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(12-15-4-3-11-22-15)19-13-6-8-14(9-7-13)21-17-5-1-2-10-18-17/h1-5,10-11,13-14H,6-9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYDGVVHSHTCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2618810.png)
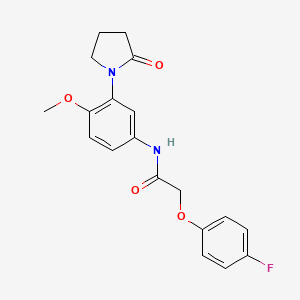
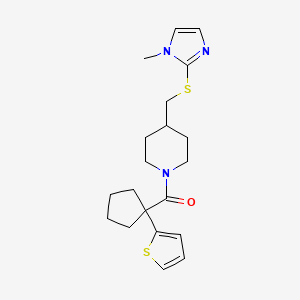

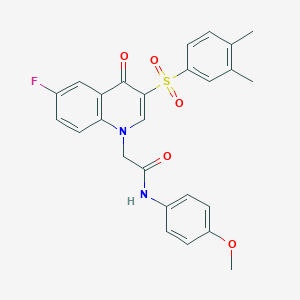
![3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2618818.png)
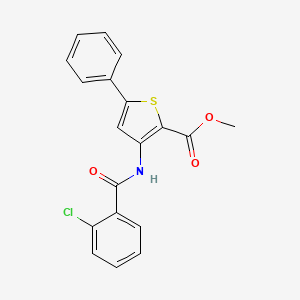

![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)
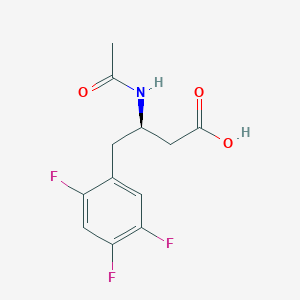
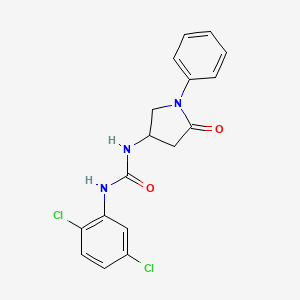
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2618826.png)
![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618829.png)
